4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. In the context of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, similar compounds have been synthesized through various methods. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Another study reported the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives, characterized by 1H NMR, IR, and Mass spectroscopy . These methods provide a foundation for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol and its analogs.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activity. In one study, the molecular structure of a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, was determined using single-crystal X-ray diffraction, and the planarity of the benzene ring system was noted . This structural information is relevant to understanding the conformation and potential reactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on similar compounds. For example, novel anion sensors containing 1,3,4-oxadiazole groups were synthesized and demonstrated selective colorimetric fluoride sensing . This indicates that the oxadiazole moiety can participate in specific chemical interactions, which could be applicable to the study of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The antioxidant properties of some derivatives were evaluated using DPPH and FRAP assays, with significant free-radical scavenging ability observed . Additionally, the luminescent properties of related compounds were investigated, showing intense blue to yellow-green fluorescence in different solvents . These properties are important for the potential application of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol in various fields.
Scientific Research Applications
Chemosensor Development
Researchers Ma et al. (2013) developed novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, which showed colorimetric and spectroscopic properties for fluoride ion sensing. These sensors displayed color changes from colorless to yellow upon the addition of fluoride ions, highlighting their potential application in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).
Organic Light-Emitting Diodes (OLEDs)
In 2014, Jin et al. explored the use of 1,3,4-oxadiazole compounds in OLEDs. They synthesized heteroleptic iridium(III) complexes using these compounds as ancillary ligands, which exhibited green phosphorescence. The OLEDs demonstrated good performance and low efficiency roll-off, suggesting potential applications in display and lighting technologies (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Antimicrobial Agents
Kakanejadifard et al. (2013) synthesized Schiff base compounds containing 1,3,4-oxadiazole and phenol, which demonstrated antibacterial activities against Staphylococcus aureus and Bacillus cereus. These findings suggest potential applications in developing new antimicrobial agents (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. Their study showed that these compounds act as mixed-type corrosion inhibitors, potentially useful in industrial applications to protect metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Photoluminescent Properties
Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives displaying photoluminescent properties. These compounds exhibited blue fluorescence and good photoluminescence quantum yields, suggesting their use in optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).
Antioxidant Activity
Shakir et al. (2014) synthesized 1,3,4-oxadiazole derivatives containing phenol moieties and evaluated their antioxidant properties. Some compounds showed significant free-radical scavenging ability, indicating potential applications in oxidative stress-related therapeutic strategies (Shakir, Ariffin, & Abdulla, 2014).
properties
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERZQXLBGWDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421950 | |
Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol | |
CAS RN |
25877-46-7 | |
Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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